Product packaging for Methyl 2-acetyl-4-methylpentanoate(Cat. No.:CAS No. 51756-09-3)

Methyl 2-acetyl-4-methylpentanoate

Cat. No.: B1348748
CAS No.: 51756-09-3
M. Wt: 172.22 g/mol
InChI Key: DMKUCMYAMVVGLJ-UHFFFAOYSA-N
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Description

Positional Significance within Organic Chemistry and Ester Derivatives

As an ester, Methyl 2-acetyl-4-methylpentanoate is part of a large and important class of organic compounds. More specifically, it is classified as a β-keto ester. This classification is crucial as the ketone group is located on the beta-carbon relative to the ester group, a structural motif that imparts unique reactivity. ucla.edufiveable.mefiveable.me The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making β-keto esters valuable intermediates in organic synthesis. fiveable.mefiveable.me They are often used as building blocks for constructing more complex molecules. fiveable.me

The branched nature of the pentanoate backbone, with a methyl group at the fourth carbon, further influences its physical and chemical properties, such as volatility and solubility, when compared to its linear counterparts. This branching is a key characteristic that defines its place among other ester derivatives.

Interdisciplinary Relevance as a Branched-Chain Ester and α-Ketoester Analogue

The structure of this compound, specifically its branched-chain ester nature, gives it relevance beyond pure organic synthesis. Branched-chain esters are utilized in various industrial applications, including the formulation of lubricants, coatings, adhesives, and even in personal care products. ontosight.aisrce.hr The branching can improve properties like low-temperature performance in products such as biodiesel. researchgate.netresearchgate.net

Furthermore, while it is a β-keto ester, it can be considered an analogue to α-keto esters, which are also significant in research. α-Keto esters are versatile synthons in asymmetric catalysis and are used to create chiral building blocks for organic synthesis. nih.govnih.gov Research into α-keto esters often focuses on their selective reactions to form α-arylated α-hydroxy esters, highlighting the importance of the relative positions of the keto and ester groups in directing chemical reactivity. nih.govorganic-chemistry.orgorganic-chemistry.org

Historical Evolution of Academic Inquiry into β-Keto Esters and Methylpentanoate Structures

The study of β-keto esters has a long history in organic chemistry. The acetoacetic ester synthesis, discovered in 1863, is a foundational carbon-carbon bond-forming reaction that utilizes the reactivity of β-keto esters. researchgate.net This historical context underscores the long-standing importance of this class of compounds in synthetic chemistry. Over the years, research has expanded to include a wide array of reactions, such as palladium-catalyzed transformations of allylic β-keto esters, which has further broadened their synthetic utility. nih.gov

The development of methods for synthesizing β-keto esters has also been a continuous area of research, with various strategies emerging over time, including the Claisen condensation, reactions of aldehydes with ethyl diazoacetate, and one-pot reactions of carboxylic acids with ynol ethers. organic-chemistry.orgresearchgate.net The transesterification of β-keto esters is another area of significant interest, driven by its applications in producing pharmaceuticals and biodiesel. rsc.org

Research into methylpentanoate structures, while more specific, is part of the broader study of esters and their applications. For instance, malonic ester synthesis is a well-known method for preparing carboxylic acids, including those with a methylpentanoate-like structure. quora.com The study of various methylpentanoate derivatives and related compounds like 4-methyl-2-pentanol (B46003) and 4-methyl-2-pentanone (B128772) contributes to a deeper understanding of the structure-property relationships within this chemical family. merckmillipore.comaccustandard.com

Chemical and Physical Properties

Detailed research has established the fundamental properties of this compound.

Property Value
Molecular Formula C9H16O3 cymitquimica.comguidechem.com
Molecular Weight 172.22 g/mol guidechem.com
CAS Number 51756-09-3 guidechem.com
Appearance Neat cymitquimica.com
pKa (Predicted) 11.84 ± 0.46 guidechem.com

Synthesis and Spectroscopic Data

The synthesis of this compound can be achieved through several routes. A common laboratory method is the esterification of 2-acetyl-4-methylpentanoic acid with methanol (B129727) in the presence of an acid catalyst. Another approach involves the acetylation of methyl 4-methylpent-2-enoate.

Spectroscopic techniques are essential for the characterization of this compound.

Technique Key Observations
Infrared (IR) Spectroscopy Strong absorbance around 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (acetyl C=O).
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the presence of the ester carbonyl (~170 ppm), acetyl group (~2.1 ppm for CH₃), and methyl branching (~0.9–1.5 ppm).
Mass Spectrometry (MS) A molecular ion peak (M+) is observed at m/z 172. The fragmentation pattern may show losses of the acetyl or methoxy (B1213986) groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B1348748 Methyl 2-acetyl-4-methylpentanoate CAS No. 51756-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetyl-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-6(2)5-8(7(3)10)9(11)12-4/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKUCMYAMVVGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238927
Record name Pentanoic acid, 2-acetyl-4-methyl-, methyl ester
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51756-09-3
Record name Pentanoic acid, 2-acetyl-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51756-09-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanoic acid, 2-acetyl-4-methyl-, methyl ester
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Record name methyl 2-acetyl-4-methylpentanoate
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Advanced Synthetic Methodologies for Methyl 2 Acetyl 4 Methylpentanoate and Its Analogues

Strategies for Methyl Ester Formation within Branched Aliphatic Frameworks

The formation of methyl esters from carboxylic acids, a process known as esterification, is a fundamental transformation in organic synthesis. For branched aliphatic frameworks, such as in the synthesis of methyl 2-acetyl-4-methylpentanoate, specific strategies are often required to overcome steric hindrance and achieve high yields.

One of the most common methods is the Fischer-Speier esterification . wikipedia.orglibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). libretexts.org Strong acids like sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. wikipedia.orgorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed, for instance, by azeotropic distillation. wikipedia.orgorganic-chemistry.orgthermofisher.com While effective for primary and secondary alcohols, tertiary alcohols are prone to elimination under these conditions. wikipedia.org

For substrates that are sensitive to strong acids, milder methods are available. The use of diazomethane (B1218177) provides a high-yield route to methyl esters from carboxylic acids. libretexts.orglibretexts.orgjove.com This reaction is rapid and proceeds through the protonation of diazomethane by the carboxylic acid, followed by an SN2 attack of the resulting carboxylate. jove.com However, diazomethane is a toxic and potentially explosive gas, requiring careful handling. masterorganicchemistry.com

Alternative approaches for sterically hindered esters include the use of activating agents. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates esterification under mild conditions, a method known as the Steglich esterification. organic-chemistry.org Another strategy involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. chemguide.co.uk

Knoevenagel Condensation Approaches in the Synthesis of Related Unsaturated Methyl Pentenoates

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a β-keto ester. thermofisher.com This reaction is crucial for the synthesis of α,β-unsaturated esters, which can be precursors to compounds like this compound.

Titanium(IV) Chloride Promoted Condensation Reactions Involving Methyl Acetoacetate

Titanium(IV) chloride (TiCl₄) is a Lewis acid that can effectively promote Knoevenagel-type condensations. In the presence of a base like triethylamine, TiCl₄ facilitates the reaction between an aldehyde, such as isobutyraldehyde, and methyl acetoacetate. rsc.org The reaction proceeds through the formation of a titanium enolate of methyl acetoacetate, which then undergoes condensation with the aldehyde. rsc.org Theoretical and experimental studies have shown that this process is highly favored and can lead to the formation of the Knoevenagel adduct in good yields. rsc.org The use of TiCl₄ can also influence the subsequent cyclization and dehydrogenation of the initial adduct, leading to more complex structures. acs.org

Controlled Stereochemical Outcomes in α,β-Unsaturated Methyl Ester Synthesis

Controlling the stereochemistry of the newly formed double bond in α,β-unsaturated esters is a significant challenge in organic synthesis. The (E) and (Z) isomers can exhibit different biological activities. nih.gov The choice of reaction conditions, including the catalyst, solvent, and temperature, can significantly influence the stereochemical outcome.

For instance, in the condensation of aliphatic aldehydes with nitroalkanes, changing the solvent from toluene (B28343) at reflux to dichloromethane (B109758) at room temperature can switch the major product from the (E)-isomer to the (Z)-isomer. organic-chemistry.org The presence of molecular sieves can also be crucial for achieving high stereoselectivity. organic-chemistry.org In the synthesis of β-phosphoroxylated α,β-unsaturated esters, a mild triethylamine-catalyzed 1,3-hydrogen migration of the corresponding unconjugated intermediates can lead to the formation of the (E)-isomer with high stereoselectivity. nih.gov

Catalytic Hydrogenation and Reduction Strategies for Related Keto-Esters and Carboxylic Acids

Catalytic hydrogenation is a key method for the reduction of the keto group in β-keto esters and related carboxylic acids, often leading to the formation of chiral β-hydroxy esters. Asymmetric hydrogenation, which utilizes chiral catalysts to produce an excess of one enantiomer, is of particular importance in pharmaceutical synthesis.

Various transition metal catalysts, including those based on iridium, ruthenium, and nickel, have been developed for the enantioselective hydrogenation of β-keto esters. Iridium complexes with chiral ferrocenyl P,N,N-ligands have been shown to hydrogenate a wide range of β-keto esters to the corresponding β-hydroxy esters with good to excellent enantioselectivities. rsc.org Similarly, iridium(III) catalysts with monosulfonylated diamine ligands can effectively catalyze the asymmetric transfer hydrogenation of β-keto esters in water. organic-chemistry.org

Ruthenium-based catalysts, such as the Noyori-type catalysts, are also widely used for the asymmetric hydrogenation of ketones and β-keto esters. youtube.com Dynamic kinetic resolution, a process that combines in situ racemization of the starting material with enantioselective hydrogenation, allows for the conversion of a racemic mixture into a single enantiomer of the product in high yield and enantiomeric excess. nih.govacs.org This has been successfully applied to the synthesis of α-substituted β-hydroxy esters and amides. acs.org

Nickel-catalyzed asymmetric hydrogenation has also emerged as a highly efficient method for the reduction of γ-keto acids, esters, and amides, providing access to chiral γ-hydroxy acid derivatives with excellent enantioselectivities. acs.org

Multi-Step Synthesis of Precursors and Intermediates to this compound

The synthesis of this compound can be envisioned through a multi-step sequence involving the creation of key precursors. One plausible route starts from readily available materials like 2-methylbutane. chegg.comchegg.com A series of transformations can introduce the necessary functional groups. For instance, malonic ester synthesis can be employed to introduce the carboxylic acid moiety, which can then be esterified. quora.com

Another key intermediate is 2-acetyl-4-methylpentanoic acid, which can be directly esterified to the target compound. This acid can be prepared through various synthetic routes. The acetoacetic ester synthesis, a classic method for forming β-keto esters, involves the alkylation of an enolate of a β-keto ester. researchgate.net

The synthesis of γ,δ-unsaturated-β-keto esters can be achieved through the Lewis acid-catalyzed C-H insertion of an α-diazoester into α,β-substituted-unsaturated aldehydes. researchgate.net These unsaturated esters can then be subjected to reduction to obtain the saturated backbone.

Coupling Reactions for Integrating Methyl 4-methylpentanoate (B1230305) Moieties into Complex Scaffolds

The methyl 4-methylpentanoate moiety can be incorporated into more complex molecules through various coupling reactions. These reactions are essential for building molecular complexity and are widely used in the synthesis of natural products and pharmaceuticals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org For example, an enol tosylate derived from a β-keto ester can undergo a stereoretentive Suzuki-Miyaura cross-coupling to introduce an aryl or vinyl group. organic-chemistry.org

Grignard reactions provide another avenue for functionalizing esters. The reaction of a Grignard reagent with an ester can lead to the formation of tertiary alcohols. However, under controlled conditions, it is possible to achieve mono-addition to form a ketone.

The development of hybrid catalytic systems, for instance, combining palladium and ruthenium complexes, has enabled the asymmetric dehydrative condensation between allylic alcohols and β-keto esters, leading to α-allylated products with high regio-, diastereo-, and enantioselectivity. nih.gov

Below is an interactive data table summarizing some of the key reactions and catalysts discussed:

Reaction TypeSubstrateCatalyst/ReagentProductKey Features
Fischer-Speier EsterificationCarboxylic Acid, AlcoholH₂SO₄ or p-TsOHEsterReversible, acid-catalyzed. wikipedia.orglibretexts.org
Diazomethane EsterificationCarboxylic AcidDiazomethane (CH₂N₂)Methyl EsterHigh yield, mild conditions, but reagent is hazardous. libretexts.orglibretexts.orgjove.com
Knoevenagel CondensationAldehyde, Active Methylene CompoundTiCl₄, Et₃Nα,β-Unsaturated EsterLewis acid promoted C-C bond formation. rsc.org
Asymmetric Hydrogenationβ-Keto EsterChiral Ir or Ru complexesChiral β-Hydroxy EsterHigh enantioselectivity, crucial for pharmaceuticals. rsc.orgorganic-chemistry.orgacs.org
Suzuki-Miyaura CouplingEnol Tosylate, Boronic AcidPalladium Catalystα-Aryl/Vinyl β-Keto EsterStereoretentive C-C bond formation. organic-chemistry.org

Chemical Reactivity and Transformation Studies of Methyl 2 Acetyl 4 Methylpentanoate

Hydrolytic Stability and Reaction Kinetics of the Methyl Ester Linkage

The ester linkage in β-keto esters such as Methyl 2-acetyl-4-methylpentanoate is susceptible to hydrolysis, a reaction that cleaves the ester to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. aklectures.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding β-keto carboxylic acid, specifically 2-acetyl-4-methylpentanoic acid.

In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt.

A crucial aspect of the hydrolytic chemistry of β-keto esters is the instability of the resulting β-keto acid product. aklectures.comnih.gov β-Keto acids readily undergo decarboxylation (loss of CO₂) upon gentle heating, a reaction facilitated by the ability to form a stable enol intermediate through a cyclic transition state. mcat-review.orgyoutube.com This subsequent reaction often drives the hydrolysis to completion. While specific kinetic data for this compound is not extensively documented in publicly available literature, β-keto esters are generally considered to be relatively sensitive to hydrolysis. researchgate.net Anhydrous conditions are therefore typically required for acid-catalyzed reactions, such as transesterification, to prevent competing hydrolysis. nih.gov

General Mechanism of Hydrolysis and Decarboxylation

Step Condition Description
1. Hydrolysis Acid (H₃O⁺) or Base (OH⁻) The methyl ester group is cleaved, forming 2-acetyl-4-methylpentanoic acid (under acidic workup) or its carboxylate salt (under basic conditions). aklectures.com
2. Decarboxylation Gentle Heat (Δ) The resulting β-keto acid is unstable and loses a molecule of carbon dioxide to yield a ketone (5-methyl-2-hexanone). mcat-review.org

Transesterification Processes and their Synthetic Utility with Varying Alcohols

Transesterification is a fundamental reaction for β-keto esters, allowing the conversion of a methyl or ethyl ester into a different ester by reacting it with another alcohol. ucc.ienih.gov This process is of significant synthetic importance as it provides access to a wide array of esters from readily available starting materials, which is crucial for the synthesis of complex molecules in fields like pharmaceuticals and agrochemicals. ucc.iersc.org

The reaction typically requires a catalyst because the kinetics are generally slow. ucc.ienih.gov A broad range of catalysts can be employed, including:

Lewis Acids : Catalysts like silver nitrate (B79036) (AgNO₃) chemmethod.com and arylboronic acids (e.g., 3-nitrobenzeneboronic acid) ucc.ieresearchgate.net have been shown to be effective.

Protic Acids and Bases : Traditional acid and base catalysis is common, though it may require careful control of conditions to avoid side reactions. nih.gov

Enzymes : Lipases and esterases can be used for biocatalytic transesterification, often offering high selectivity. ucc.ie

Heterogeneous Catalysts : Solid-supported catalysts like silica-supported boric acid offer advantages in terms of ease of separation and reusability. researchgate.net

The synthetic utility of transesterification lies in its broad substrate scope. Various alcohols, including primary, secondary, tertiary, allylic, and benzylic alcohols, can be successfully used to produce the corresponding β-keto esters. ucc.ie The selectivity for β-keto esters over other ester types (such as simple or α-keto esters) is a key advantage, likely proceeding through an enol or acylketene intermediate. nih.gov

Examples of Catalytic Systems for Transesterification of β-Keto Esters

Catalyst Alcohol Type Conditions Yield
3-Nitrobenzeneboronic acid (2.5 mol%) Primary, Secondary, Allylic, Benzylic Toluene (B28343), reflux Good to Excellent ucc.ie
AgNO₃ Various alcohols Conventional heating or Microwave/Sonication Good to Excellent chemmethod.com
Silica Supported Boric Acid Primary, Secondary, Allylic, Benzylic Solvent-free 87-95% researchgate.net
Enzymes (e.g., Feruloyl esterase) Various Mild conditions Variable researchgate.net

Reduction Reactions of the Ester and Ketone Functional Groups

The two carbonyl functionalities in this compound can be selectively or fully reduced using various reagents. The choice of reducing agent and reaction conditions determines the final product.

Chemoselective Reduction of the Ketone: The ketone group can be selectively reduced to a hydroxyl group, yielding a β-hydroxy ester. This transformation is synthetically valuable as β-hydroxy esters are important chiral building blocks. thieme-connect.com

Sodium Borohydride (NaBH₄) : This is a common reagent for the selective reduction of ketones in the presence of esters. thieme-connect.com The reaction is typically carried out in an alcohol solvent. Interestingly, under certain conditions, NaBH₄ in alcohol can lead to a one-pot reduction and transesterification. thieme-connect.com

Biocatalysis : Baker's yeast (Saccharomyces cerevisiae) and isolated enzymes such as dehydrogenases or reductases are widely used for the asymmetric reduction of β-keto esters. nih.gov These methods can produce β-hydroxy esters with high enantiomeric excess (ee), which is crucial for the synthesis of optically active compounds. researchgate.netacs.org

Chemoselective Reduction of the Ester: Reducing the ester group while leaving the ketone intact is more challenging. However, it can be achieved by first converting the β-keto ester into its potassium or lithium enolate, followed by treatment with aluminum hydride. This method chemoselectively reduces the ester to a primary alcohol, yielding a β-keto alcohol. jst.go.jp

Reduction of Both Carbonyl Groups: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester functionalities to yield the corresponding 1,3-diol.

Summary of Reduction Reactions for β-Keto Esters

Reagent(s) Functional Group(s) Reduced Product Type
Sodium Borohydride (NaBH₄) Ketone β-Hydroxy ester thieme-connect.com
Baker's Yeast / Dehydrogenases Ketone (often stereoselective) Chiral β-Hydroxy ester nih.govresearchgate.net
1. Base (e.g., KH) 2. Aluminum Hydride (AlH₃) Ester β-Keto alcohol jst.go.jp
Lithium Aluminum Hydride (LiAlH₄) Ketone and Ester 1,3-Diol

Participation in Carbon-Carbon Bond Forming Reactions (e.g., aldol-type condensations for related structures)

The α-hydrogen in β-keto esters like this compound is acidic (pKa ~11-13) because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized over both carbonyl groups. mcat-review.orgmasterorganicchemistry.com This property makes β-keto esters excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.

One of the most important applications is in aldol-type condensation reactions.

Knovenagel Condensation : In this reaction, a β-keto ester is treated with a mild base (such as piperidine) to form the enolate, which then adds to an aldehyde or ketone. The initial aldol (B89426) addition product often dehydrates rapidly to form a new carbon-carbon double bond, especially if the α-proton in the product is acidic. masterorganicchemistry.com

Reactions of Dianions : For reactions with electrophiles at the terminal methyl group of the acetyl moiety (the γ-position), a stronger base is required to form a dianion. The dianion of a β-keto ester, such as that formed from methyl acetoacetate, can react with aldehydes and ketones to yield δ-hydroxy-β-keto esters. researchgate.net

Palladium-Catalyzed Reactions : More advanced methods involve the palladium-catalyzed reaction of allylic β-keto esters. These reactions proceed through a palladium enolate intermediate, which can then participate in intramolecular aldol condensations under neutral conditions. nih.gov

These reactions highlight the versatility of β-keto esters as building blocks in organic synthesis, enabling the construction of more complex carbon skeletons. nih.gov The Claisen condensation, a reaction between two ester molecules to form a β-keto ester, is itself a cornerstone C-C bond-forming reaction that underscores the importance of this structural motif in synthesis. libretexts.org

Mechanistic Investigations of Reactions Involving Methyl 2 Acetyl 4 Methylpentanoate

Elucidation of Enolate Ion Generation and Reactivity from β-Keto Esters

The reactivity of β-keto esters, such as methyl 2-acetyl-4-methylpentanoate, is fundamentally governed by the acidity of the α-hydrogen located between the two carbonyl groups. The generation of an enolate ion from a β-keto ester is a critical first step in many of its characteristic reactions, including alkylations and condensations. This process involves the removal of the α-proton by a base. masterorganicchemistry.comjove.comwikipedia.org

The α-protons of β-dicarbonyl compounds are significantly more acidic than those of monocarbonyl compounds like ketones or esters alone. masterorganicchemistry.com This increased acidity is due to the stabilization of the resulting conjugate base, the enolate ion, through resonance. The negative charge is delocalized over the α-carbon and both oxygen atoms of the adjacent carbonyl groups, creating a highly stable, doubly-stabilized enolate. jove.comjove.com Because of this stability, relatively weak bases, such as alkoxides (e.g., sodium ethoxide), are sufficient to quantitatively generate the enolate. masterorganicchemistry.comwikipedia.orglibretexts.org

The general mechanism for enolate formation is as follows:

A base abstracts the acidic α-proton from the β-keto ester.

The electrons from the C-H bond are redistributed to form a resonance-stabilized enolate ion.

This enolate is nucleophilic at the α-carbon and can react with a variety of electrophiles. masterorganicchemistry.comjove.com The nucleophilic character of the enolate is the cornerstone of its reactivity, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com For instance, these enolates readily participate in SN2 reactions with alkyl halides, a process known as alkylation. masterorganicchemistry.comjove.comlibretexts.orglibretexts.org

Table 1: Comparison of pKa Values for Different Carbonyl Compounds

Compound TypeExampleApproximate pKa
AlkaneEthane~50
KetoneAcetone~19-20
EsterEthyl acetate (B1210297)~25
β-Keto Ester Ethyl acetoacetate ~11

Data compiled from general organic chemistry principles.

The significantly lower pKa of the β-keto ester highlights the enhanced acidity of its α-hydrogen, facilitating enolate formation.

Detailed Mechanistic Pathways of Aldehyde Condensation Reactions

The enolate generated from this compound can act as a nucleophile in condensation reactions with aldehydes. A prominent example of this type of reaction is the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, like a β-keto ester, to a carbonyl group of an aldehyde or ketone, which is then followed by a dehydration step. wikipedia.orgwikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), to avoid the self-condensation of the aldehyde. wikipedia.orgmasterorganicchemistry.com

The detailed mechanistic pathway for the Knoevenagel condensation can be broken down into the following steps:

Enolate Formation: The basic catalyst deprotonates the α-carbon of the β-keto ester, forming the resonance-stabilized enolate ion. wikipedia.org

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or a solvent molecule), yielding a β-hydroxy ester (an aldol (B89426) addition product). masterorganicchemistry.com

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). The removal of a proton from the α-carbon and the loss of the hydroxyl group from the β-carbon results in the formation of a carbon-carbon double bond. wikipedia.org

The product of this condensation is an α,β-unsaturated compound, which is stabilized by conjugation between the newly formed double bond and the carbonyl groups. wikipedia.orgwikipedia.org The dehydration step is often the driving force for the reaction, especially when it leads to a highly conjugated system. wikipedia.org

Table 2: Key Steps in the Knoevenagel Condensation

StepDescriptionIntermediate/Product
1Deprotonation of the β-keto ester by a weak base.Resonance-stabilized enolate ion.
2Nucleophilic attack of the enolate on the aldehyde carbonyl.Tetrahedral alkoxide intermediate.
3Protonation of the alkoxide.β-Hydroxy ester (aldol adduct).
4Elimination of water (dehydration).α,β-Unsaturated dicarbonyl compound.

Studies on Michael Addition Reactions in Related Conjugate Systems

The enolate of this compound is a "soft" nucleophile and can participate in conjugate addition reactions, famously known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (the Michael donor, in this case, the β-keto ester enolate) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgopenstax.orglibretexts.orgchemistrysteps.com It is a widely used method for forming C-C bonds. wikipedia.org

The best Michael reactions typically occur with stabilized enolates, such as those derived from β-keto esters, β-diketones, or malonic esters. openstax.orglibretexts.orglibretexts.org

The general mechanism for the Michael addition proceeds as follows:

Enolate Formation: A base removes the acidic α-proton from the β-keto ester (the Michael donor) to form a stable enolate ion.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comlibretexts.org This is favored because the β-carbon is electrophilic due to resonance with the carbonyl group. chemistrysteps.com The attack results in the formation of a new C-C bond and a new enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The newly formed enolate is protonated by a proton source (often the solvent or the conjugate acid of the base used in the first step) to yield the final 1,5-dicarbonyl compound, known as the Michael adduct. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com

The reaction is thermodynamically favorable due to the conversion of a C=C π-bond and a C-H bond into more stable C-C and O-H (after tautomerization) single bonds. libretexts.org

Table 3: Components of the Michael Reaction

ComponentRoleExamples
Michael DonorNucleophile (after deprotonation)β-Keto esters, malonic esters, β-diketones, cyanoacetates
Michael AcceptorElectrophileα,β-Unsaturated ketones, aldehydes, esters, nitriles, nitro compounds
Base CatalystGenerates the enolateSodium ethoxide, sodium hydroxide (B78521), piperidine

Analysis of Stereocontrolling Modes, including Hydrogen Bonding and Electrostatic Effects in Chiral Synthesis

Achieving stereocontrol in reactions involving β-keto esters is a significant area of synthetic chemistry. When creating new stereocenters, such as during alkylation, aldol, or Michael reactions, controlling the stereochemical outcome is crucial. nih.gov However, a major challenge is that the product can easily racemize under the acidic or basic conditions used for enolate formation, due to keto-enol tautomerism through a planar enol or enolate intermediate. jove.comnih.gov

To overcome this, modern synthetic methods employ chiral catalysts that can create a highly ordered transition state, influencing the facial selectivity of the electrophilic attack on the enolate. nih.gov These methods often rely on non-covalent interactions like hydrogen bonding and electrostatic effects to achieve high levels of stereocontrol.

Hydrogen Bonding: Chiral catalysts, such as modified Cinchona alkaloids or other organocatalysts, often possess hydrogen bond donor functionalities (e.g., amide N-H, hydroxyl groups). acs.org These groups can form hydrogen bonds with the carbonyl oxygen(s) of the β-keto ester enolate. This interaction can lock the enolate into a specific conformation within the chiral pocket of the catalyst, exposing one face of the nucleophilic α-carbon to the electrophile while shielding the other. This directed approach leads to the preferential formation of one enantiomer. acs.org

Electrostatic Effects (Ionic Interactions): In phase-transfer catalysis, chiral quaternary ammonium salts are often used. The stereochemical outcome is influenced by the formation of a tight ion pair between the cationic catalyst and the enolate anion. acs.org The specific three-dimensional structure of the chiral cation dictates how the enolate is oriented, thereby controlling the trajectory of the incoming electrophile and inducing asymmetry in the product. acs.org

Recent advancements have focused on developing hybrid catalysts that combine both hydrogen-bonding capabilities and ionic functions to enhance stereoselectivity. acs.org Furthermore, synergistic catalysis, using two different metal complexes (e.g., Ru and Pd), can operate under nearly neutral conditions, which prevents the epimerization of the stereogenic center in the product. nih.gov

Computational Chemistry and Theoretical Studies on Methyl 2 Acetyl 4 Methylpentanoate

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it possible to study sizeable molecular systems. researchgate.net This method is extensively used to map out reaction energy profiles, which describe the energy of a system as it proceeds along a reaction coordinate. By identifying the low-energy pathways, DFT can elucidate reaction mechanisms, predict product distributions, and explain selectivity.

A key aspect of these studies is the location of transition states, which are the high-energy saddle points on the potential energy surface that connect reactants to products. nih.gov The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. For Methyl 2-acetyl-4-methylpentanoate, DFT calculations can be employed to study various reactions, such as enolate formation, aldol-type reactions, or its behavior under different catalytic conditions. For instance, a study on the Diels-Alder reaction to form a related compound, methyl 2-methoxycyclohex-3-ene-1-carboxylate, utilized DFT to investigate the optimized molecular structure and potential energy surface. dntb.gov.ua

Intrinsic Reaction Coordinate (IRC) calculations are subsequently performed to confirm that the located transition state correctly connects the desired reactants and products. fiveable.me Advanced DFT functionals, such as M06-2X, combined with appropriate basis sets like 6-311G(d,p), are often used to calculate energy profiles, as they can accurately account for electron correlation and dispersion effects, which are important in organic molecules. researchgate.net

Table 1: Illustrative DFT Energy Profile Data for a Hypothetical Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Reagent)0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+10.5
Products-12.3

Note: This table presents hypothetical data to illustrate the typical output of a DFT calculation for a reaction energy profile.

Application of Quantum Chemical Techniques for Determining Reaction Rate Coefficients (e.g., hydrogen abstraction in methyl esters)

Quantum chemical calculations are instrumental in predicting reaction rates from first principles. fiveable.me By determining energy barriers and properties of transition states, rate constants can be computed using Transition State Theory (TST). acs.orgnih.gov This theoretical framework provides a method to calculate the rate of elementary reactions, offering deep insight into chemical kinetics.

A significant application for esters like this compound is the study of hydrogen abstraction reactions, which are crucial in combustion and atmospheric chemistry. nih.gov Theoretical studies on smaller methyl esters, such as methyl ethanoate, propanoate, and butanoate, have systematically investigated the rate constants for hydrogen abstraction by hydroxyl (•OH) radicals. acs.org In these studies, geometries of reactants and transition states are optimized using methods like the second-order Møller–Plesset (MP2) perturbation theory, and higher-level methods like G3 or CCSD(T) are used for more accurate energy calculations. acs.org

The rate constants are then calculated using TST, often including corrections for quantum tunneling effects, such as the Eckart tunneling correction, which is particularly important for reactions involving the transfer of light particles like hydrogen atoms. nih.govacs.org Studies have shown that for hydrogen abstraction from methyl esters, the reactivity of different C-H bonds varies. In small methyl esters, abstraction of the α-hydrogen (adjacent to the ester group) is often dominant, but in longer chain esters, hydrogen atoms on CH2 groups further from the ester group can become more susceptible to abstraction. nih.gov

Table 2: Sample Calculated Rate Constants for Hydrogen Abstraction at Different Sites

Abstraction SiteActivation Energy (kcal/mol)Rate Constant at 1000 K (cm³ molecule⁻¹ s⁻¹)
α-carbon8.51.2 x 10⁻¹³
β-carbon10.23.5 x 10⁻¹⁴
γ-carbon9.85.1 x 10⁻¹⁴
Acetyl group12.18.9 x 10⁻¹⁵

Note: This table contains representative data for hydrogen abstraction from a methyl ester, illustrating how quantum chemical calculations can quantify site-specific reactivity.

Utilization of Generalized Energy-Based Fragmentation (GEBF) Approaches for Complex Molecular Systems

For very large molecules or molecular aggregates, standard quantum mechanical calculations can become computationally prohibitive. The Generalized Energy-Based Fragmentation (GEBF) approach offers a practical solution to this problem. nih.gov GEBF allows for the calculation of the total energy and other properties of a large system by breaking it down into a series of smaller, overlapping subsystems. researchgate.net The energy of the entire system is then approximated as a linear combination of the energies of these "electrostatically embedded" fragments. nih.gov

This method enables full quantum mechanical calculations on systems containing hundreds or even thousands of atoms using existing quantum chemistry programs. nih.gov The GEBF approach has been successfully applied to optimize the structures of complex systems like polypeptides and molecular clusters and to investigate noncovalent interactions. nih.gov It can also be integrated with ab initio molecular dynamics (AIMD) to study the dynamic behavior of large systems over time. nih.gov

For a molecule like this compound, while manageable by standard methods, the GEBF approach becomes particularly valuable when studying its interactions in larger, more complex environments, such as its aggregation behavior, its interaction with polymers, or its solvation in complex media. rsc.org Recently, the GEBF method has also been combined with machine learning to develop force fields for large molecules, further accelerating molecular dynamics simulations. chemrxiv.org

Molecular Modeling and Docking Studies for Derivatives Incorporating the Methylpentanoate Backbone

Molecular modeling and docking are powerful computational techniques used extensively in drug discovery and materials science to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov These methods are crucial for designing new molecules with specific biological activities or material properties.

For derivatives of this compound that might be designed as enzyme inhibitors, receptor agonists, or other biologically active agents, molecular docking can provide critical insights into their potential interactions. The process involves generating a multitude of possible conformations of the ligand within the binding site of the target receptor and then using a scoring function to estimate the strength of the interaction for each pose. nih.gov

The results of docking studies can guide the synthesis of new derivatives by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. nih.gov For example, if a derivative of this compound were designed to target a specific enzyme, docking could reveal how modifications to the methylpentanoate backbone or the acetyl group could enhance binding affinity and selectivity. These initial docking predictions are often followed by more rigorous molecular dynamics (MD) simulations to study the stability of the ligand-receptor complex and to refine the binding mode. nih.gov

Advanced Analytical Research Methods for Methyl 2 Acetyl 4 Methylpentanoate

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Gas chromatography is a fundamental technique for the analysis of volatile compounds like methyl 2-acetyl-4-methylpentanoate. In complex matrices, such as essential oils or reaction mixtures, achieving complete separation of all components can be challenging with conventional one-dimensional GC. bohrium.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. bohrium.com This technique employs two columns with different stationary phases connected in series. The coupling of two columns, often with different polarities, allows for the separation of compounds that may co-elute in a single-column setup. bohrium.comnih.gov For instance, the use of dual ionic liquid column phases has demonstrated excellent separation of fatty acid methyl esters (FAMEs), a class of compounds related to this compound. bohrium.comnih.gov GC×GC provides a structured two-dimensional chromatogram where compounds are grouped based on their physicochemical properties, facilitating their identification. acs.org This method has been successfully applied to the detailed profiling of FAMEs in complex samples like fish oil and milk fat. nih.gov

The selection of the stationary phase is critical for effective separation. For FAMEs, ionic liquid phases like SLB-IL111 and IL59 have proven effective. bohrium.comnih.gov The enhanced peak capacity and resolving power of GC×GC are particularly beneficial for separating isomers and compounds with minor structural differences. nih.govacs.org

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS-O)

Mass spectrometry is an indispensable tool for the identification and structural analysis of this compound. When coupled with gas chromatography (GC-MS), it provides both retention time data from the GC and mass spectral data from the MS for each separated component.

In GC-MS analysis, the compound is ionized, typically by electron ionization (EI), and the resulting fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragment ions would correspond to the loss of functional groups such as the methoxy (B1213986) or acetyl group. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This level of accuracy is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Gas chromatography-mass spectrometry/olfactometry (GC-MS/O) is a specialized technique that combines chemical analysis with sensory perception. As the separated compounds elute from the GC column, they are split between the MS detector and an olfactometry port, where a trained analyst can assess their odor. This is particularly relevant for applications in the flavor and fragrance industry.

The study of β-ketoesters by GC-MS can sometimes be complicated by keto-enol tautomerism, where the compound exists as an equilibrium mixture of the keto and enol forms. researchgate.net In some cases, these tautomers can be separated and identified by GC-MS, providing insights into their relative stability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the definitive structural elucidation of this compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups on the isobutyl moiety, the methine and methylene (B1212753) protons of the isobutyl group, the methine proton at the α-carbon, the methyl protons of the acetyl group, and the methyl protons of the ester group. The chemical shifts (δ) and coupling patterns (multiplicity) of these signals are characteristic of their specific locations within the molecule.

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound and Related Structures

CompoundAtomPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Methyl 2-methylpentanoate H on C2~2.4C1: ~177
H on C3~1.5C2: ~41
H on C4~1.3C3: ~34
H on C5~0.9C4: ~22
Methyl H on C2~1.1C5: ~14
Methyl H on O~3.6O-CH3: ~51
4-Methyl-2-pentanol (B46003) H on C2~3.8C1: ~23
H on C4~1.7C2: ~68
Methyl H on C2~1.2C3: ~52
Methyl H on C4~0.9C4: ~25
C5: ~23
C6: ~23
2-Methylpentane H on C1~0.9C1: ~22.7
H on C2~1.6C2: ~27.8
H on C3~1.2C3: ~41.8
H on C4~1.3C4: ~20.7
H on C5~0.9C5: ~14.2
Methyl H on C2~0.85C on C2: ~22.7
4-Methylheptane C1: ~14.3
C2: ~23.2
C3: ~32.0
C4: ~34.1
C5: ~39.4
C6: ~29.7
C7: ~14.2
Methyl on C4: ~19.5

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. Data for related structures are provided for comparative purposes. chemicalbook.comchemicalbook.comdocbrown.infochemicalbook.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Fourier Transform Infrared (FTIR) spectroscopy is a more modern and sensitive version of the technique.

For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups. Specifically, the ester carbonyl (C=O) stretching vibration is expected to appear around 1740 cm⁻¹, while the ketone carbonyl (C=O) of the acetyl group would likely absorb at a slightly lower wavenumber, around 1715-1720 cm⁻¹. The presence of two distinct carbonyl peaks would be a strong indicator of the β-keto ester structure.

Other characteristic peaks would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations for the ester group (in the 1000-1300 cm⁻¹ region). The specific fingerprint region of the spectrum (below 1500 cm⁻¹) provides a unique pattern that can be used for identification by comparison with a reference spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretch2850-3000
C=O (ester)Stretch~1740
C=O (ketone)Stretch~1715-1720
C-O (ester)Stretch1000-1300

Note: The exact positions of the absorption bands can be influenced by the molecular structure and the sample's physical state. nist.govnist.govchemicalbook.com

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Liquid chromatography (LC) and its high-pressure variant, high-performance liquid chromatography (HPLC), are powerful techniques for the separation, identification, and quantification of compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For β-keto esters like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. However, the analysis of β-keto esters by HPLC can be complicated by keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To overcome this, several strategies can be employed, such as adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharper peak. chromforum.org The use of mixed-mode columns has also been shown to improve the chromatography of β-diketones. chromforum.org

HPLC can be coupled with various detectors, such as a diode-array detector (DAD) for UV-Vis absorbance or a mass spectrometer (LC-MS) for highly sensitive and selective detection. helixchrom.com LC-MS is particularly useful for analyzing complex mixtures and confirming the identity of the separated compounds based on their mass-to-charge ratio. helixchrom.com HPLC methods are valuable for the quantitative analysis of this compound in various samples.

Chiral Gas Chromatography for Enantiomeric Distribution Analysis of Related Chiral Esters

This compound possesses a chiral center at the α-carbon (the carbon atom to which the acetyl and ester groups are attached). Therefore, it can exist as two enantiomers (mirror-image isomers). Chiral gas chromatography is a specialized GC technique used to separate these enantiomers. chromatographyonline.com

This technique utilizes a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. gcms.cz The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. libretexts.org Cyclodextrin-based chiral stationary phases are commonly used for the separation of a wide range of chiral compounds, including esters. chromatographyonline.comnih.gov

The ability to separate and quantify the individual enantiomers of a chiral compound is crucial in many fields, particularly in the pharmaceutical and flavor and fragrance industries, as enantiomers can have different biological activities and sensory properties. nih.govproquest.com For example, the enantiomeric distribution of chiral volatile organic compounds is important in determining the authenticity of food products like botrytized wines. proquest.com Chiral GC provides a reliable method to determine the enantiomeric purity or enantiomeric excess (ee) of chiral esters related to this compound. sigmaaldrich.com

Applications in Complex Organic Synthesis and Materials Science Research

Methyl 2-acetyl-4-methylpentanoate as a Versatile Synthon in Synthetic Pathways

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is a prime example of a versatile synthon, primarily due to the reactivity of its β-dicarbonyl moiety. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic and can be easily removed by a base to form a stable enolate.

This enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions. For instance, it can be alkylated, acylated, or used in condensation reactions. The presence of both a ketone and an ester group offers opportunities for selective reactions, further enhancing its synthetic utility. The isobutyl group provides a specific branched-chain character to the target molecules.

Its Role as an Intermediate in the Synthesis of Quaternary Carbons and Branched Structures

The creation of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis. This compound provides a pathway to such structures. The process typically begins with the deprotonation at the α-carbon to form an enolate. This enolate can then undergo an alkylation reaction with an alkyl halide.

To create a quaternary center, this process can be repeated. After the first alkylation, the product, now a mono-alkylated β-keto ester, still possesses one acidic α-hydrogen. A second deprotonation followed by another alkylation with a different or identical alkyl halide results in a dialkylated product. The α-carbon in this final product is a quaternary carbon. The inherent isobutyl group of the starting material ensures that the final molecule possesses a significant branched structure.

Reaction StageDescriptionIntermediate/Product
Starting Material This compoundCC(C)CC(C(=O)C)C(=O)OC
Deprotonation Reaction with a base (e.g., sodium ethoxide) to form a nucleophilic enolate.[CC(C)CC(C(=O)C)C(=O)OC]⁻Na⁺
First Alkylation The enolate reacts with a first alkyl halide (R¹-X) to form a mono-alkylated product.CC(C)CC(C(=O)C)(R¹)C(=O)OC
Second Alkylation A second deprotonation and subsequent reaction with an alkyl halide (R²-X) yields a product with a quaternary carbon.CC(C)CC(C(=O)C)(R¹)(R²)C(=O)OC

Incorporation into Larger Bioactive Molecular Architectures (e.g., quinoline (B57606) and triazole derivatives)

The reactivity of β-keto esters like this compound makes them ideal precursors for synthesizing heterocyclic compounds, which form the core of many pharmaceuticals.

Quinoline Derivatives: Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds. The Combes quinoline synthesis, for example, involves the reaction of an aniline (B41778) with a β-dicarbonyl compound under acidic conditions. In this context, this compound can react with various substituted anilines. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the quinoline ring system. The acetyl and isobutyl groups from the keto ester become substituents on the final quinoline molecule. The use of β-keto esters is a well-established method for accessing substituted quinoline frameworks. tandfonline.comtandfonline.com

Triazole Derivatives: Triazoles are five-membered rings containing three nitrogen atoms. One common method for their synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. However, alternative pathways involving β-keto esters exist. For instance, a β-keto ester can be a precursor in multi-step syntheses. nih.gov A general strategy involves converting the β-keto ester into a derivative containing a suitable functional group that can then react to form the triazole ring. For example, condensation with a hydrazine (B178648) derivative can lead to a hydrazone, which may then undergo cyclization with a source of the remaining nitrogen and carbon atoms to form a 1,2,4-triazole. nih.govraco.cat The specific substitution pattern on the resulting triazole is dictated by the structure of the starting β-keto ester.

HeterocycleGeneral Synthetic ApproachRole of this compound
Quinoline Acid-catalyzed condensation with anilines (e.g., Combes synthesis). tandfonline.comtandfonline.comacs.orgProvides the C2, C3, and C4 atoms of the quinoline ring, along with attached substituents.
Triazole Multi-step synthesis, often involving condensation with hydrazines followed by cyclization. nih.govraco.catnih.govActs as a C-C-C synthon that is incorporated into the final heterocyclic structure.

Utility in the Development of Ketone-Containing Active Pharmaceutical Ingredient (API) Precursors (based on related ethyl ester research)

While direct research on this compound as an API precursor may be limited, extensive studies on its close analog, Ethyl 2-acetyl-4-methylpentanoate, provide strong evidence for its potential utility. bldpharm.comchem960.com The chemical reactivity of the methyl and ethyl esters is very similar, with the primary difference being the alcohol (methanol vs. ethanol) eliminated during certain reactions.

β-Keto esters are foundational in medicinal chemistry for building more complex molecules that may become APIs. The ketone functional group is a key feature in many pharmacologically active compounds. This compound can be used to synthesize more elaborate ketone-containing molecules through reactions such as:

Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated products.

Michael Addition: Acting as the Michael donor to add to α,β-unsaturated carbonyl compounds.

Decarboxylation: The ester group can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a simple ketone, 4-methyl-2-pentanone (B128772), if desired, or after other modifications have been made to the molecule.

These transformations allow for the elaboration of the simple β-keto ester into a more complex precursor tailored for a specific biological target. The isobutyl group can be a key feature for binding to hydrophobic pockets in enzymes or receptors.

Enzymatic and Biosynthetic Pathways Research Involving Methyl 2 Acetyl 4 Methylpentanoate Analogues

Enzymatic Hydrolysis and Transesterification in Model Biological Systems

The ester and β-keto functionalities of methyl 2-acetyl-4-methylpentanoate analogues make them substrates for enzymatic reactions such as hydrolysis and transesterification. These transformations are key in both synthetic organic chemistry and biological processes.

Enzymatic Hydrolysis: The hydrolysis of β-keto esters is a critical step in the preparation of β-amino acids, which are important building blocks for certain pharmaceuticals. nih.gov This reaction involves the cleavage of the ester bond to yield a β-keto acid and an alcohol. aklectures.comyoutube.com Hydrolases, such as esterases, are the enzymes responsible for this transformation. nih.gov While often unstable and prone to decarboxylation, the resulting β-keto acids are pivotal intermediates. aklectures.comucc.ie High-throughput screening methods have been developed to identify efficient hydrolases for this purpose, with assays detecting either the alcohol released or the pH change from the acid produced. nih.gov

Enzymatic Transesterification: Transesterification is the exchange of the alcohol moiety of an ester with another alcohol, a process widely used in academic and industrial research. nih.gov For β-keto esters, this reaction is often catalyzed by acids, bases, or enzymes and is believed to proceed through an enol intermediate. rsc.org This process is highly valuable as it allows for the modification of commercially available simple esters, like methyl or ethyl esters, into more complex molecules. ucc.ieresearchgate.net The reaction is selective for β-keto esters over other ester types, such as simple or γ-keto esters, likely due to chelation involving the two carbonyl groups. rsc.org In biological contexts, alcohol acyltransferases (AATs) are enzymes that catalyze the condensation of alcohols and acyl-CoAs to form esters, including branched-chain esters in various fruits and microbes. osti.govnih.gov

Table 1: Research Findings on Enzymatic Reactions of β-Keto Ester Analogues

Reaction Type Enzyme Class Substrate Class Product(s) Significance Reference(s)
Hydrolysis Hydrolases (Esterases) β-Keto Esters β-Keto Acid + Alcohol Precursor synthesis for β-amino acids. nih.govaklectures.com
Transesterification Acyltransferases (e.g., AATs) β-Keto Esters + Alcohol New β-Keto Ester + Original Alcohol Synthesis of complex esters, flavors, and biofuels. nih.govrsc.orgosti.gov

Biosynthesis of Branched-Chain Methyl Esters and Fatty Acids from Precursors

The biosynthesis of branched-chain esters and fatty acids involves precursors derived from amino acid catabolism and central metabolic pathways.

Biosynthesis from Branched-Chain Amino Acids: In many organisms, particularly fruits like apples and bananas, the biosynthesis of branched-chain esters originates from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. acs.orgresearchgate.net Studies using inhibitors of BCAA synthesis have shown that the formation of these esters relies heavily on the de novo synthesis of their BCAA and α-keto acid precursors. nih.gov The pathway involves the transamination of the BCAA to its corresponding branched-chain α-keto acid, followed by oxidative decarboxylation to form a branched-chain acyl-CoA. This acyl-CoA can then be converted to a branched-chain alcohol, which subsequently reacts with an acyl-CoA (like acetyl-CoA) via an alcohol acyltransferase (AAT) to produce the final branched-chain ester. osti.govacs.org For example, 2-methylbutyl acetate (B1210297) is derived from isoleucine. acs.org

Role of Methylmalonyl-CoA: While fatty acid synthase (FASN) typically uses malonyl-CoA to build straight-chain fatty acids, it can exhibit promiscuity and incorporate methylmalonyl-CoA instead. This incorporation leads to the synthesis of methyl-branched fatty acids. The cytosolic enzyme ECHDC1 has been identified as a "metabolite repair" enzyme that degrades methylmalonyl-CoA, thereby limiting the production of these branched-chain fatty acids. This indicates a regulated mechanism to control the level of branching in fatty acid synthesis.

Role of S-adenosyl methionine (SAM): S-adenosyl methionine (SAM or AdoMet) is a universal co-substrate involved in the transfer of methyl groups to various substrates, including nucleic acids, proteins, and lipids. youtube.com It is synthesized from adenosine (B11128) triphosphate (ATP) and methionine. youtube.com The methyl group attached to the sulfur atom in SAM is chemically reactive, allowing for its donation in transmethylation reactions catalyzed by methyltransferases. youtube.comyoutube.com While not a direct precursor to the entire branched-chain backbone, SAM is crucial for methylation steps in various metabolic pathways and has been shown to stimulate the expression of genes linked to fatty acid metabolism. youtube.comnih.gov

Table 2: Key Precursors in the Biosynthesis of Branched-Chain Molecules

Precursor Biosynthetic Product Key Enzyme(s) Organism/System Significance Reference(s)
Branched-Chain Amino Acids (e.g., Isoleucine) Branched-Chain Esters (e.g., 2-methylbutyl acetate) BCAT, BCKDH, AAT Fruits (Apple, Banana) Formation of volatile flavor and aroma compounds. acs.orgnih.gov
Methylmalonyl-CoA Methyl-Branched Fatty Acids Fatty Acid Synthase (FASN) Mammalian Cells Modifies fatty acid structure and membrane properties.
S-adenosyl methionine (SAM) Methylated Molecules Methyltransferases General Crucial for methylation in numerous metabolic pathways. youtube.comnih.gov

Precursor Roles of Related Carboxylic Acids and Keto Acids in Metabolic Pathways

Branched-chain α-keto acids (BCKAs) and their corresponding carboxylic acids, which are analogues of this compound's core structure, are pivotal intermediates in primary metabolism. They are primarily derived from the catabolism of BCAAs.

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAA into its respective BCKA. nih.govmdpi.comnih.gov For example, leucine is converted to α-ketoisocaproate (KIC). nih.gov This step primarily occurs in skeletal muscle, as the liver has low BCAT activity. mdpi.comyoutube.com

The BCKAs then undergo an irreversible oxidative decarboxylation, a rate-limiting step catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govyoutube.com This reaction produces branched-chain acyl-CoA derivatives. For instance, α-ketoisocaproate is converted to isovaleryl-CoA. youtube.com The BCKDH complex is a crucial regulatory point, inhibited by phosphorylation (via BCKDK kinase) and activated by dephosphorylation (via PPM1K phosphatase). nih.govyoutube.com

These branched-chain acyl-CoAs are further metabolized through pathways similar to fatty acid β-oxidation, ultimately feeding into the tricarboxylic acid (TCA) cycle. mdpi.com

Metabolites from leucine catabolism yield acetyl-CoA and acetoacetate, making it a ketogenic amino acid. youtube.com

Metabolites from valine catabolism yield propionyl-CoA, which can be converted to succinyl-CoA, making it a glucogenic amino acid. youtube.comnih.gov

Metabolites from isoleucine catabolism yield both acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic. youtube.comnih.gov

Accumulation of BCKAs, often due to impaired BCKDH activity, can have significant metabolic consequences. For example, elevated BCKAs can inhibit the mitochondrial pyruvate (B1213749) carrier in the liver, thereby suppressing glucose production (gluconeogenesis) from pyruvate. nih.gov This highlights the role of BCKAs as signaling molecules that link BCAA metabolism with glucose homeostasis. nih.govmdpi.com

Table 3: Metabolic Fates of Branched-Chain Keto Acid Analogues

BCKA Precursor (from BCAA) Key Catabolic Intermediate Final Metabolic Product(s) Metabolic Significance Reference(s)
α-Ketoisocaproate (from Leucine) Isovaleryl-CoA Acetyl-CoA, Acetoacetate Ketone body production, energy source. mdpi.comyoutube.com
α-Keto-β-methylvalerate (from Isoleucine) Acetyl-CoA, Propionyl-CoA Acetyl-CoA, Succinyl-CoA Energy source, TCA cycle replenishment. youtube.comnih.gov
α-Ketoisovalerate (from Valine) Isobutyryl-CoA Propionyl-CoA -> Succinyl-CoA Glucose synthesis precursor, TCA cycle replenishment. youtube.comnih.gov

Derivatization Strategies in Analytical and Synthetic Research

Silylation Approaches for Enhanced Volatility and Gas Chromatography Detection (e.g., using MTBSTFA)

Silylation is a widely employed derivatization technique that introduces a silyl (B83357) group, such as the tert-butyldimethylsilyl (TBDMS) group, into a molecule by replacing an active hydrogen atom. tcichemicals.comnih.gov This process is particularly relevant for compounds like Methyl 2-acetyl-4-methylpentanoate, which can exist in equilibrium with its enol tautomer. The enol form contains a hydroxyl (-OH) group with an active hydrogen, making it a prime target for silylation.

The reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a powerful silylating agent used for this purpose. wordpress.commasterorganicchemistry.com The reaction involves the replacement of the active hydrogen in the enol's hydroxyl group with a TBDMS group.

The primary benefits of this derivatization are:

Increased Volatility: The replacement of the polar hydroxyl group with a non-polar, bulky TBDMS group reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the derivative and increases its volatility. nih.govnih.gov This is essential for analysis by gas chromatography, which requires analytes to be in a gaseous state. nih.govlittlemsandsailing.com

Enhanced Thermal Stability: Silyl derivatives are generally more thermally stable than their parent compounds, preventing decomposition at the high temperatures used in the GC injection port and column. researchgate.net

Improved Chromatographic Properties: The derivatization process leads to less polar molecules that interact less with the stationary phase of the GC column, resulting in sharper, more symmetrical peaks and better separation from other components in a mixture. libretexts.org

Characteristic Mass Spectra: TBDMS derivatives produce characteristic fragmentation patterns in mass spectrometry (MS), often showing a prominent [M-57]⁺ ion corresponding to the loss of a tert-butyl group, which aids in structural identification. tcichemicals.commasterorganicchemistry.com

The reaction with MTBSTFA is typically a straightforward, single-step process that proceeds with high yields. wordpress.com

Table 1: Key Aspects of Silylation with MTBSTFA for GC Analysis
ParameterDescriptionReference
ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) wordpress.commasterorganicchemistry.com
Target Functional GroupActive hydrogens in hydroxyl (-OH), carboxyl (-COOH), and enolizable keto groups tcichemicals.comnih.gov
Primary GoalIncrease volatility and thermal stability for GC analysis nih.govresearchgate.net
Key AdvantagesImproved peak shape, enhanced sensitivity, characteristic mass spectral fragments libretexts.orgmasterorganicchemistry.com
Resulting Derivativetert-butyldimethylsilyl (TBDMS) ether/ester masterorganicchemistry.com

Alkylation Reactions for Improved Analytical Detection (e.g., with pentafluorobenzyl bromide for GC-NCI-MS of related acids)

For the analysis of the carboxylic acid precursor to this compound, namely 2-acetyl-4-methylpentanoic acid, alkylation is a powerful derivatization strategy. A particularly effective method for trace-level analysis is the formation of pentafluorobenzyl (PFB) esters using pentafluorobenzyl bromide (PFBBr) as the alkylating agent, followed by analysis with gas chromatography-mass spectrometry under negative chemical ionization (GC-NCI-MS). researchgate.nettcichemicals.com

The reaction converts the carboxylic acid into its PFB ester. This is typically achieved by reacting the acid with PFBBr in an organic solvent in the presence of a base catalyst. researchgate.net The resulting PFB ester has exceptionally high sensitivity for electron-capturing detectors due to the five highly electronegative fluorine atoms on the benzyl (B1604629) group.

This derivatization is central to ultra-sensitive detection for the following reasons:

High Electron Affinity: The pentafluorobenzyl group is a strong electrophore, meaning it has a high affinity for capturing free electrons. This property is exploited in both electron capture detection (ECD) and NCI-MS. researchgate.net

Negative Chemical Ionization (NCI): In the NCI source of a mass spectrometer, the PFB derivative efficiently captures a thermal electron. The resulting molecular anion is unstable and typically undergoes fragmentation by losing the PFB radical (•CH₂C₆F₅), leaving a highly stable carboxylate anion ([M-PFB]⁻). nih.govyoutube.com

Enhanced Sensitivity and Selectivity: This process generates a clean mass spectrum dominated by the high-mass carboxylate anion, with very little background noise. This leads to extremely low detection limits, often in the femtogram (10⁻¹⁵ g) to picomole range, allowing for the quantification of minute quantities of the acid in complex biological or environmental samples. tcichemicals.comresearchgate.net

Table 2: Principles of PFBBr Alkylation for GC-NCI-MS
AspectDetailsReference
ReagentPentafluorobenzyl bromide (PFBBr) researchgate.netyoutube.com
Target AnalyteCarboxylic acids (e.g., 2-acetyl-4-methylpentanoic acid) researchgate.net
Derivative FormedPentafluorobenzyl (PFB) ester tcichemicals.com
Analytical TechniqueGas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) tcichemicals.comresearchgate.netresearchgate.net
Ionization ProcessElectron capture followed by fragmentation to a stable carboxylate anion [M-PFB]⁻ nih.govyoutube.com
Key AdvantageUltra-high sensitivity and selectivity for trace analysis researchgate.net

Diazomethane-Mediated Esterification for Carboxylic Acid Analysis within Cascade Reactions

In the study of complex reaction pathways, such as cascade (or tandem) reactions, it is often necessary to identify and quantify intermediate or final products that are carboxylic acids. Diazomethane (B1218177) (CH₂N₂) provides a classic, highly efficient method for converting these carboxylic acids into their corresponding methyl esters for subsequent GC-MS analysis. wordpress.comlibretexts.org

The reaction mechanism is swift and straightforward. The acidic proton of the carboxylic acid is transferred to the diazomethane molecule. libretexts.orgmasterorganicchemistry.com The resulting carboxylate anion then acts as a nucleophile, attacking the newly formed methyldiazonium ion in an Sₙ2 reaction. libretexts.orgyoutube.com This yields the methyl ester and liberates nitrogen gas (N₂), a very stable molecule whose formation drives the reaction to completion. libretexts.orgyoutube.com

This derivatization method is valuable in the context of cascade reactions because:

High Reactivity and Yield: Diazomethane reacts almost instantaneously and quantitatively with carboxylic acids under very mild conditions, often at room temperature. wordpress.commasterorganicchemistry.com This ensures that the concentration of the methyl ester accurately reflects the concentration of the carboxylic acid present in the reaction mixture at the time of sampling.

Specificity for Acidic Protons: The reaction is highly specific for acidic protons, primarily those of carboxylic acids. While it can react with other acidic compounds like phenols, the reaction with carboxylic acids is significantly faster. wordpress.com

Improved GC Amenability: The resulting methyl esters are much more volatile and less polar than the parent carboxylic acids, making them ideal for GC-MS analysis. wordpress.com This allows for the separation and identification of specific acidic products from a complex reaction matrix.

Despite its effectiveness, diazomethane is highly toxic and potentially explosive, requiring careful handling and specialized equipment. masterorganicchemistry.com A safer, commercially available alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane), which can achieve the same esterification, often in the presence of methanol (B129727). tcichemicals.comtcichemicals.com

Table 3: Features of Diazomethane-Mediated Esterification
CharacteristicDescriptionReference
ReagentDiazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMS-diazomethane) libretexts.orgtcichemicals.com
Reaction TypeEsterification (specifically, methylation) wordpress.commasterorganicchemistry.com
MechanismAcid-base reaction followed by Sₙ2 nucleophilic substitution libretexts.orgyoutube.com
Reaction ConditionsMild, often at room temperature; reaction is rapid wordpress.commasterorganicchemistry.com
ByproductNitrogen gas (N₂) libretexts.orgyoutube.com
Application ContextAnalysis of carboxylic acid intermediates/products in complex mixtures like cascade reactions nih.gov

Table of Compounds

Compound NameReference(s)
2-acetyl-4-methylpentanoic acid libretexts.orgyoutube.com
Diazomethane wordpress.comlibretexts.orgmasterorganicchemistry.com
This compound wordpress.comlibretexts.orgresearchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) wordpress.comresearchgate.netmasterorganicchemistry.com
Pentafluorobenzyl bromide (PFBBr) libretexts.orgresearchgate.netyoutube.com
Trimethylsilyldiazomethane wordpress.comtcichemicals.comtcichemicals.com

Future Research Directions and Academic Outlook for Methyl 2 Acetyl 4 Methylpentanoate

Exploration of Novel, Sustainable, and Stereoselective Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For Methyl 2-acetyl-4-methylpentanoate, future research will likely focus on moving beyond traditional methods like the Claisen condensation, which often require stoichiometric amounts of strong bases.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as lipases, for chemo- and stereoselective synthesis of β-keto esters via transesterification represents a significant green chemistry approach. google.com Future studies could investigate the efficacy of various immobilized lipases for the synthesis of enantiomerically pure this compound, which is crucial for applications in flavor chemistry and pharmaceuticals. Genetically engineered baker's yeast, which contains a multitude of reductase enzymes, could also be optimized for the stereoselective reduction of the keto group, yielding chiral β-hydroxy esters that are valuable synthetic intermediates. acs.orgnih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions of allyl β-keto esters have shown remarkable versatility in generating palladium enolates, which can undergo various subsequent transformations. nih.gov Research could adapt these principles, perhaps through a related catalytic system, to construct the this compound framework under mild conditions. Furthermore, methods involving the carboxylation of ketone enolates using transition metal catalysts could provide a direct route from a suitable ketone precursor. nih.gov

Electrochemical Synthesis: Electrosynthesis, which uses electrons as traceless reagents, is an emerging sustainable strategy. rsc.org Investigating an electrochemical approach for the acylation of a 4-methylpentanoate (B1230305) derivative could offer a novel, green route that avoids harsh chemical oxidants or bases.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable rapid optimization and production.

Potential Synthetic Strategy Key Advantages Primary Research Goal
Lipase-Catalyzed TransesterificationHigh stereoselectivity, mild conditions, green solvent compatibility. google.comProduction of enantiopure isomers.
Genetically Engineered Yeast ReductionWhole-cell biocatalysis, high stereoselectivity for subsequent transformations. acs.orgnih.govAccess to chiral building blocks derived from the target molecule.
Palladium-Catalyzed ReactionsHigh efficiency, neutral reaction conditions, versatility. nih.govDevelopment of novel C-C bond formation strategies.
Electrochemical SynthesisSustainable (uses electricity), avoids stoichiometric reagents, mild conditions. rsc.orgCreation of an environmentally benign synthetic pathway.

Deeper Mechanistic Understanding of its Reactivity in Complex Catalytic Cycles

The dual functionality of this compound—a ketone and an ester—makes it a versatile participant in complex chemical transformations. The acidity of the α-hydrogen, positioned between the two carbonyl groups, allows for the ready formation of a resonance-stabilized enolate ion, a potent nucleophile. fiveable.me

Future research is expected to delve into:

Palladium Enolate Chemistry: Building on established work with other β-keto esters, studies will likely investigate the generation of palladium enolates from allylic derivatives of this compound. nih.gov A deeper mechanistic understanding of the subsequent pathways—such as reductive elimination, β-hydrogen elimination, aldol (B89426) condensation, and Michael addition—could lead to novel synthetic applications for this specific substrate. nih.gov

Asymmetric Catalysis: The prochiral center of this compound makes it an excellent candidate for asymmetric catalysis. Research into its reactions with chiral transition metal complexes (e.g., nickel, copper) could uncover highly enantioselective transformations. For instance, nickel-catalyzed amidation has been shown to be effective for β-keto esters, and a mechanistic investigation could reveal the role of radical intermediates and inform the design of more efficient catalysts. nih.gov

Organocatalysis: The use of small organic molecules as catalysts could provide new pathways for the enantioselective functionalization of this compound. Mechanistic studies using techniques like in-situ spectroscopy and kinetic analysis will be crucial to understanding the transition states and reaction intermediates that govern stereoselectivity.

Intermediate Trapping and Characterization: Advanced spectroscopic techniques could be employed to detect and characterize transient intermediates formed during catalytic cycles involving this compound. This would provide direct evidence for proposed mechanisms and facilitate the rational design of improved catalytic systems.

Advanced Computational Modeling for Predicting Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful predictive lens through which the properties and reactivity of this compound can be understood before engaging in extensive lab work.

Future academic outlook in this area includes:

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be developed to predict key physicochemical properties like vapor pressure, boiling point, and solubility, which are crucial for its application as a volatile organic compound (VOC) in flavors or fragrances. nih.gov These models use theoretical molecular descriptors to build statistical correlations with experimental data. africaresearchconnects.com

Quantitative Structure-Activity Relationship (QSAR) Models: For potential biological applications, QSAR models can predict activity based on molecular structure. nih.gov For example, models could be built to forecast the flavor threshold of this compound or its potential as an antimicrobial agent by comparing its structural fragments to those of known active compounds. nih.gov Studies on other β-keto esters have successfully used computational analysis to predict antibacterial activity, providing a clear roadmap for similar investigations. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, elucidating its reactivity. Future studies will likely use DFT to calculate reaction energy profiles for proposed synthetic routes, predict the sites most susceptible to nucleophilic or electrophilic attack, and understand the stability of various tautomers and conformers.

Molecular Dynamics (MD) Simulations: To explore its interactions with biological targets, such as olfactory receptors or bacterial proteins, MD simulations will be invaluable. These simulations can model the dynamic binding process, calculate binding affinities, and identify key intermolecular interactions, guiding the design of analogues with enhanced activity. nih.gov

Computational Method Predicted Property / Application Potential Impact
QSPRVapor pressure, boiling point, solubility. nih.govOptimization for use in flavor/fragrance formulations.
QSARFlavor perception thresholds, potential bioactivity (e.g., antimicrobial). nih.govresearchgate.netPrioritization of applications and focused synthesis of analogues.
DFTReaction mechanisms, transition state energies, local reactivity. nih.govRational design of synthetic routes and catalysts.
Molecular DynamicsBinding modes and affinities with biological receptors (e.g., olfactory, enzymatic). nih.govUnderstanding the molecular basis of its aroma and potential biological effects.

Development of Innovative Analytical Platforms for Trace Analysis and Metabolomic Studies

The accurate detection and quantification of this compound, especially at trace levels within complex matrices like food, beverages, or biological fluids, requires sophisticated analytical methods.

Future research will focus on:

Advanced Sample Preparation: Techniques like headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) will be optimized for the selective extraction and concentration of this compound from various samples, enhancing detection sensitivity. sepscience.commdpi.com

Hyphenated Chromatographic Techniques: The coupling of separation techniques with advanced detectors, known as hyphenated techniques, is essential for unambiguous identification. chromatographytoday.comajpaonline.comiipseries.org The development of methods using gas chromatography-mass spectrometry (GC-MS) is standard. foodresearchlab.com However, more powerful techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–TOF MS) will be employed for superior separation and identification in highly complex samples. sepscience.com For less volatile derivatives or in metabolomic studies, liquid chromatography-mass spectrometry (LC-MS) and LC-NMR will be critical. ox.ac.uk

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-acetyl-4-methylpentanoate, and how do reaction conditions influence yield?

this compound can be synthesized via acetylation of methyl 4-methylpent-2-enoate using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). The reaction typically proceeds under anhydrous conditions at 0–25°C, with monitoring via TLC or GC-MS to track progress. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate:acetylating agent) and inert atmosphere to prevent hydrolysis of the acetyl group. Post-reaction purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR can confirm the ester carbonyl (δ ~170 ppm), acetyl group (δ ~2.1 ppm for CH3_3), and methyl branching (δ ~0.9–1.5 ppm).
  • IR : Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~1710 cm1^{-1} (acetyl C=O).
  • MS : Molecular ion peak (M+^+) at m/z 186 (C10_{10}H18_{18}O3_3) and fragment peaks corresponding to loss of acetyl (m/z 144) or methoxy groups (m/z 127). Cross-validation with high-resolution mass spectrometry (HRMS) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation. The compound’s volatility necessitates storage in sealed containers at 2–8°C. Waste must be neutralized with 10% NaOH before disposal in designated organic waste containers. Spill management involves adsorption with inert materials (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or visualization tools like ORTEP-3 can determine bond lengths, angles, and stereochemistry. For example, the acetyl group’s orientation relative to the ester moiety can be confirmed via anisotropic displacement parameters. High-resolution data (R-factor < 5%) minimizes errors in electron density maps. Twinning or centrosymmetric ambiguities require Flack’s x parameter for enantiopolarity validation .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The acetyl group acts as an electron-withdrawing group, activating the α-carbon for nucleophilic attack. In reactions with amines or thiols (e.g., under basic conditions), the ester’s β-keto moiety stabilizes the transition state via resonance. Kinetic studies using 13^{13}C isotopic labeling or DFT calculations can map reaction pathways and rate-determining steps .

Q. How do contradictory spectroscopic and computational data for this compound derivatives arise, and how are they resolved?

Discrepancies between experimental (e.g., NMR coupling constants) and computed (e.g., DFT-predicted) data often stem from solvent effects or conformational flexibility. For example, rotameric equilibria in solution may average NMR signals, whereas computations assume static structures. Hybrid methods, such as combining NOESY experiments with molecular dynamics simulations, reconcile these differences .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive analogs?

The compound serves as a precursor for β-keto ester derivatives with antimalarial or antiparasitic activity. For instance, substitution with 4-chloro-pyrazole groups (via SN2 reactions) yields analogs that inhibit pathogen enzymes like dihydroorotate dehydrogenase .

Q. What computational tools predict the environmental fate of this compound?

EPA’s EPI Suite models biodegradation (BIOWIN) and bioaccumulation (BCFBAF) using fragment-based methods. Predicted half-life in water: 14–28 days (hydrolysis-driven). Toxicity assays (e.g., Daphnia magna LC50_{50}) are recommended for ecological risk assessment .

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